1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride
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Overview
Description
1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C20H16ClN. It is known for its unique structure, which combines an anthracene moiety with a pyridinium ion.
Preparation Methods
The synthesis of 1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with 9-chloromethylanthracene. The reaction is carried out under specific conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: Pyridine (CAS#110-86-1) and 9-chloromethylanthracene (CAS#24463-19-2).
Reaction Conditions: The reaction is typically conducted in a suitable solvent, such as chloroform, at elevated temperatures (e.g., 120°C) for several hours.
Product Isolation: The product is isolated through recrystallization or other purification techniques to obtain pure this compound.
Chemical Reactions Analysis
1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents.
Scientific Research Applications
1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fluorescent probe for imaging and diagnostics.
Mechanism of Action
The mechanism of action of 1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The anthracene moiety can engage in π-π stacking interactions, while the pyridinium ion can participate in electrostatic interactions. These interactions can influence the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride can be compared with other similar compounds, such as:
4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile: This compound also contains an anthracene moiety and is used in the development of blue-emitting materials for OLEDs.
4-(anthracen-9-yl)-1-(2-hydrazinyl-2-oxoethyl)pyridin-1-ium chloride: This compound has a similar structure but includes a hydrazinyl group, making it suitable for different applications.
Properties
CAS No. |
54375-34-7 |
---|---|
Molecular Formula |
C20H16ClN |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
1-(anthracen-9-ylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C20H16N.ClH/c1-6-12-21(13-7-1)15-20-18-10-4-2-8-16(18)14-17-9-3-5-11-19(17)20;/h1-14H,15H2;1H/q+1;/p-1 |
InChI Key |
FKTRTKYYNYBIKL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
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